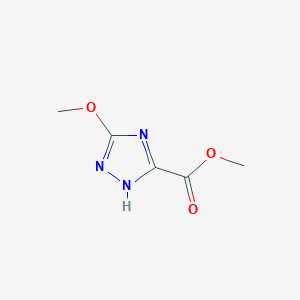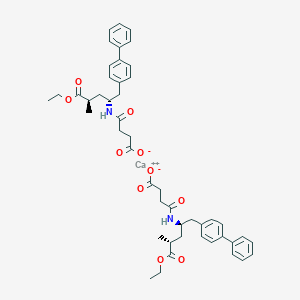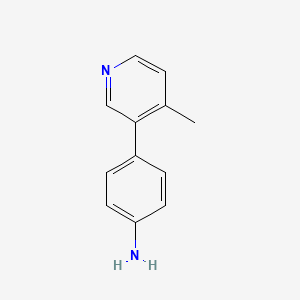![molecular formula C21H25N3O4 B13864223 Ethyl 2-[4-[(4-piperazin-1-ylbenzoyl)amino]phenoxy]acetate](/img/structure/B13864223.png)
Ethyl 2-[4-[(4-piperazin-1-ylbenzoyl)amino]phenoxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[4-[(4-piperazin-1-ylbenzoyl)amino]phenoxy]acetate is a complex organic compound with a molecular formula of C21H25N3O4 and a molecular weight of 383.44 g/mol . This compound is characterized by the presence of a piperazine ring, a benzoyl group, and an ethyl ester group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
The synthesis of ethyl 2-[4-[(4-piperazin-1-ylbenzoyl)amino]phenoxy]acetate involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by the reaction with 2-bromoethyldiphenylsulfonium triflate under basic conditions . This process involves the aza-Michael addition between the diamine and the in situ generated sulfonium salt. Industrial production methods may involve parallel solid-phase synthesis and photocatalytic synthesis to achieve higher yields and purity .
Chemical Reactions Analysis
Ethyl 2-[4-[(4-piperazin-1-ylbenzoyl)amino]phenoxy]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzoyl group, using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Ethyl 2-[4-[(4-piperazin-1-ylbenzoyl)amino]phenoxy]acetate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 2-[4-[(4-piperazin-1-ylbenzoyl)amino]phenoxy]acetate involves its interaction with specific molecular targets. The piperazine ring and benzoyl group allow it to bind to various enzymes and receptors, modulating their activity. This compound can inhibit or activate specific pathways, depending on its structure and the target molecule .
Comparison with Similar Compounds
Ethyl 2-[4-[(4-piperazin-1-ylbenzoyl)amino]phenoxy]acetate can be compared with other similar compounds, such as:
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is also a piperazine derivative with potential acetylcholinesterase inhibitory activity.
Piperazinopyrrolidinones: These compounds are synthesized through similar cyclization reactions and have various biological activities.
Indole derivatives: These compounds share some structural similarities and are studied for their biological potential. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H25N3O4 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
ethyl 2-[4-[(4-piperazin-1-ylbenzoyl)amino]phenoxy]acetate |
InChI |
InChI=1S/C21H25N3O4/c1-2-27-20(25)15-28-19-9-5-17(6-10-19)23-21(26)16-3-7-18(8-4-16)24-13-11-22-12-14-24/h3-10,22H,2,11-15H2,1H3,(H,23,26) |
InChI Key |
HTJZFTAZVNKRBX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


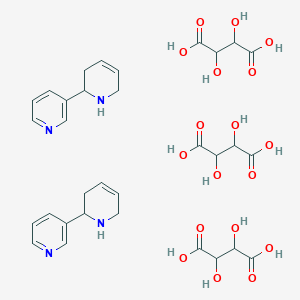
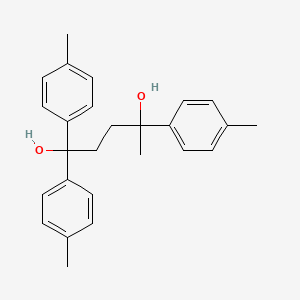

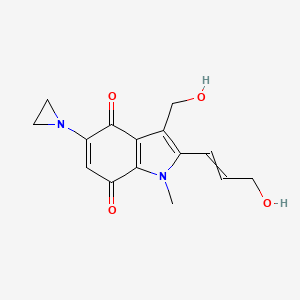
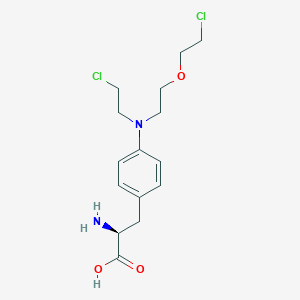
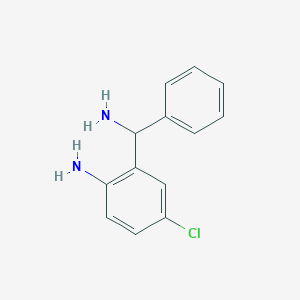

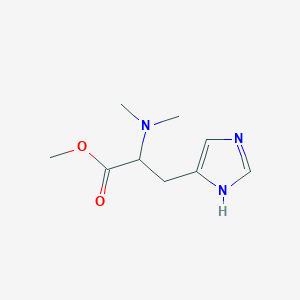
![1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione](/img/structure/B13864182.png)
![20-Deoxo-5-O-[3,6-dideoxy-3-(dimethylamino)-b-D-glucopyranosyl]-20-(1-piperidinyl)tylonolide](/img/structure/B13864190.png)
